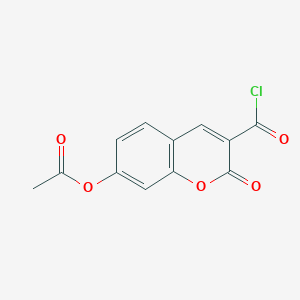
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorocarbonyl group, an oxo group, and an acetate group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, forming various oxidized or reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of benzopyran derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be compared with other benzopyran derivatives, such as:
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran: Lacks the acetate group and may exhibit different reactivity and biological activity.
2-Oxo-2H-1-benzopyran-7-yl acetate: Lacks the chlorocarbonyl group and may have different chemical properties and applications.
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl methyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
97461-45-5 |
|---|---|
Fórmula molecular |
C12H7ClO5 |
Peso molecular |
266.63 g/mol |
Nombre IUPAC |
(3-carbonochloridoyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7ClO5/c1-6(14)17-8-3-2-7-4-9(11(13)15)12(16)18-10(7)5-8/h2-5H,1H3 |
Clave InChI |
CESHKPQSFGMEOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















